BenchChemオンラインストアへようこそ!

N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Adenosine Receptor Pharmacology Triazoloquinazoline SAR Medicinal Chemistry

N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a synthetic triazoloquinazoline derivative (C22H16FN5, MW 369.403). The compound belongs to the [1,2,4]triazolo[1,5-c]quinazoline class, a scaffold most prominently known for generating nanomolar adenosine receptor (AR) antagonists exemplified by CGS 15943.

Molecular Formula C22H16FN5
Molecular Weight 369.403
CAS No. 902906-37-0
Cat. No. B2424083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
CAS902906-37-0
Molecular FormulaC22H16FN5
Molecular Weight369.403
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3NCC5=CC=C(C=C5)F
InChIInChI=1S/C22H16FN5/c23-17-12-10-15(11-13-17)14-24-22-25-19-9-5-4-8-18(19)21-26-20(27-28(21)22)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25)
InChIKeyJZTZFVDEOAHUJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (CAS 902906-37-0) – Procurement-Grade Structural Identity and Baseline Characterization


N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a synthetic triazoloquinazoline derivative (C22H16FN5, MW 369.403) . The compound belongs to the [1,2,4]triazolo[1,5-c]quinazoline class, a scaffold most prominently known for generating nanomolar adenosine receptor (AR) antagonists exemplified by CGS 15943 [1]. Its structural features—a 2-phenyl ring and an N5-(4-fluorobenzyl) substituent—place it within the SAR space explored for modulating AR subtype selectivity [2]. However, unlike its well-characterized analogs, no peer-reviewed pharmacological dataset for this specific compound has been identified in the public domain.

Why In-Class Triazoloquinazoline Analogs Cannot Substitute for N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine


Triazoloquinazoline adenosine receptor antagonists exhibit extreme sensitivity to N5-substituent identity, where minor distal modifications can produce >100-fold shifts in subtype selectivity and affinity [1]. The parent compound CGS 15943 (9-chloro-2-(2-furanyl) derivative) is a nonselective pan-AR antagonist, but replacing the N5-amino with acyl, alkyl, or arylalkyl groups dramatically reshapes selectivity profiles—for example, an N5-phenylacetyl derivative achieves 470-fold A3 vs. A1 selectivity [2]. The 4-fluorobenzyl N5-substituent combined with a 2-phenyl ring in the target compound represents a unique substitution vector absent from published SAR datasets, making potency and selectivity extrapolation from known analogs unreliable for scientific decision-making.

Quantitative Differential Evidence for N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine Against Closest Analogs


Evidence Gap: Absence of Published Pharmacological Data for Direct Comparator Analysis

A comprehensive search of primary literature (PubMed, ChEMBL, BindingDB, PubChem) and patent databases (USPTO, EPO, WIPO) returned zero peer-reviewed binding, functional, or in vivo datasets for the target compound CAS 902906-37-0. The closest structurally characterized analogs are: (1) CGS 15943 (9-chloro-2-(2-furanyl) N5-unsubstituted amine), which binds human A1, A2A, A2B, and A3 receptors with Ki values of 3.5, 4.2, 16, and 50 nM, respectively ; (2) an N5-phenylacetyl CGS 15943 derivative (compound 12) with Ki = 0.65 nM at human A3 and 470-fold selectivity over rat A1 [1]; and (3) 2,5-diphenyl[1,2,4]triazolo[1,5-c]quinazoline (13b) with Ki = 51.6 nM at human A1 and 11.1 nM at human A3 [2]. None of these analogs share the target compound's combined 2-phenyl / N5-(4-fluorobenzyl) substitution pattern, precluding direct quantitative comparison.

Adenosine Receptor Pharmacology Triazoloquinazoline SAR Medicinal Chemistry

Structural Differentiation: 4-Fluorobenzyl N5-Substituent Confers Physicochemical Properties Distinct from Unsubstituted or Acylated Analogs

The N5-(4-fluorobenzyl) substituent introduces a substantially larger and more lipophilic moiety compared to the primary amine of CGS 15943 or the acetyl/propionyl groups of early analogs. Calculated logP for the target compound (SlogP = 4.79 [1]) exceeds estimated values for CGS 15943 (clogP ~2.8) by approximately 2 log units. This increased lipophilicity is predicted to alter membrane permeability, plasma protein binding, and off-target promiscuity profiles relative to less lipophilic triazoloquinazolines used as adenosine receptor tool compounds. The fluorobenzyl group may also engage in unique π-π or halogen-bond interactions, potentially contributing to differential binding kinetics [2].

Physicochemical Profiling Drug-likeness Triazoloquinazoline SAR

Molecular Weight Differential: Target Compound Exceeds Typical Lead-Like Space Occupied by Reference Triazoloquinazolines

With a molecular weight of 369.4 g/mol, the target compound is substantially heavier than CGS 15943 (285.7 g/mol) and the 2,5-diphenyl analog 13b (291.3 g/mol). This ~84 Da increase arises from the combined 2-phenyl (replacing 2-furanyl) and N5-(4-fluorobenzyl) substituents. In triazoloquinazoline adenosine antagonists, molecular weight correlates inversely with ligand efficiency (LE), a metric used to normalize potency for molecular size [1]. Even if the target compound were equipotent with CGS 15943 at a given receptor, its ligand efficiency would be lower (LE ~0.28 vs. ~0.38 for CGS 15943 at A1, assuming comparable Ki), making it less attractive for further optimization in a lead discovery context [2].

Drug-likeness Lead Optimization MW-based Selection

Defensible Application Scenarios for N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine Based on Available Evidence


Exploratory SAR Probe for Adenosine A3 Receptor N5-Substituent Tolerance Mapping

The 4-fluorobenzyl N5-substituent occupies a chemical space adjacent to the N5-phenylacetyl motif that yielded the highly selective A3 antagonist (Ki = 0.65 nM, 470-fold A3/A1 selective) reported by Kim et al. (1996) [1]. Researchers synthesizing this compound can use it to probe whether the benzylic methylene spacer (present in the target but absent in the N5-benzoyl series) is tolerated in the A3 receptor hydrophobic pocket identified in molecular modeling studies . This addresses the SAR question of sp³ linker flexibility vs. direct acyl attachment, which remains incompletely characterized in the triazoloquinazoline literature.

Physicochemical Probe to Assess Lipophilicity-Driven Nonspecific Binding in Adenosine Receptor Assays

Given the predicted SlogP of 4.79—approximately 2 log units above CGS 15943 [1]—this compound can serve as a high-logP control in adenosine receptor binding assays to evaluate the contribution of nonspecific membrane partitioning to apparent affinity. Its use alongside CGS 15943 (low logP) and the N5-phenylacetyl derivative (moderate logP) would enable a systematic assessment of lipophilicity-driven assay interference, a recognized concern in triazoloquinazoline screening . This application exploits its physicochemical differentiation without requiring a priori knowledge of its receptor pharmacology.

Negative Control for 2-Phenyl vs. 2-Furanyl Substituent Effects in Triazoloquinazoline Scaffolds

The replacement of the 2-furanyl group (present in CGS 15943 and most published analogs) with a 2-phenyl group alters both electronic character and steric bulk at the heterocyclic core. The 1998 study by Kim et al. demonstrated that distal N5 modifications are highly modulatory to potency, but the interplay with C2-substitution remains underexplored [1]. This compound can be used as a matched molecular pair probe: by comparing it with an appropriate N5-(4-fluorobenzyl) 2-furanyl analog, researchers could isolate the contribution of C2-phenyl vs. C2-furanyl to adenosine receptor affinity and selectivity, providing SAR data currently absent from the literature.

Quote Request

Request a Quote for N-[(4-fluorophenyl)methyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.